molecular formula C24H18BrFN2O3 B12024583 5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618073-90-8

5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12024583
CAS No.: 618073-90-8
M. Wt: 481.3 g/mol
InChI Key: GQGPJTCPSQUPAM-LSDHQDQOSA-N
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Description

5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a fluoro-methylbenzoyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

    Introduction of the Bromophenyl Group: This can be achieved through a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the pyrrolone core in the presence of a palladium catalyst.

    Addition of the Fluoro-Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the pyrrolone core is reacted with a fluoro-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where a pyridinylmethyl halide reacts with the pyrrolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study its effects on various biological pathways. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Bromophenyl)-4-(3-chloro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-Bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

618073-90-8

Molecular Formula

C24H18BrFN2O3

Molecular Weight

481.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18BrFN2O3/c1-14-4-5-17(11-19(14)26)22(29)20-21(16-6-8-18(25)9-7-16)28(24(31)23(20)30)13-15-3-2-10-27-12-15/h2-12,21,29H,13H2,1H3/b22-20+

InChI Key

GQGPJTCPSQUPAM-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)O)F

Origin of Product

United States

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